molecular formula C80H102ClN23O12 B144961 Prazarelix CAS No. 134457-28-6

Prazarelix

Katalognummer B144961
CAS-Nummer: 134457-28-6
Molekulargewicht: 1613.3 g/mol
InChI-Schlüssel: VLGKQBGBPIVGBX-ZVSGBDDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prazarelix is a synthetic decapeptide that belongs to the class of gonadotropin-releasing hormone (GnRH) antagonists. It is used in clinical research to study the effects of GnRH on the reproductive system. Prazarelix is a potent and long-acting GnRH antagonist that is administered via injection. It has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects have been well characterized.

Wirkmechanismus

Prazarelix works by blocking the action of Prazarelix in the pituitary gland. Prazarelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, stimulate the production of testosterone and estrogen in the gonads. Prazarelix binds to the Prazarelix receptor in the pituitary gland, preventing the release of LH and FSH. This leads to a decrease in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of prazarelix are well characterized. Prazarelix reduces the levels of LH, FSH, testosterone, and estrogen in the body. This leads to a decrease in ovulation and fertility in women and a decrease in prostate cancer growth in men. Prazarelix has been shown to be safe and well-tolerated in clinical trials, with few side effects.

Vorteile Und Einschränkungen Für Laborexperimente

Prazarelix has several advantages for use in lab experiments. It is a potent and long-acting Prazarelix antagonist that can be administered via injection. Prazarelix has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects are well characterized. However, prazarelix has some limitations for use in lab experiments. It is expensive to produce and may not be readily available in some research settings. Additionally, prazarelix can only be used in studies of the reproductive system and prostate cancer.

Zukünftige Richtungen

There are several future directions for research on prazarelix. One area of research is the development of new Prazarelix antagonists with improved potency and selectivity. Another area of research is the use of prazarelix in combination with other drugs for the treatment of prostate cancer. Additionally, prazarelix may have potential applications in the treatment of other hormone-related conditions, such as endometriosis and uterine fibroids. Further research is needed to fully understand the potential of prazarelix in these areas.

Synthesemethoden

Prazarelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC). Prazarelix is produced in a highly pure form, with a high degree of chemical and biological stability.

Wissenschaftliche Forschungsanwendungen

Prazarelix is widely used in scientific research to study the role of Prazarelix in the reproductive system. It has been used in preclinical and clinical studies to investigate the effects of Prazarelix antagonism on hormone levels, ovulation, and fertility. Prazarelix is also used in studies of prostate cancer, as it can reduce testosterone levels and slow the growth of cancer cells.

Eigenschaften

CAS-Nummer

134457-28-6

Produktname

Prazarelix

Molekularformel

C80H102ClN23O12

Molekulargewicht

1613.3 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1

InChI-Schlüssel

VLGKQBGBPIVGBX-ZVSGBDDQSA-N

Isomerische SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C

SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C

Sequenz

XXXSXXLXPA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.